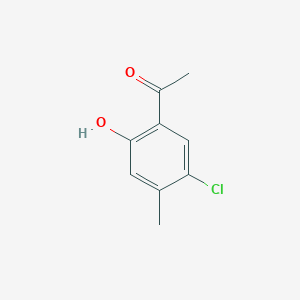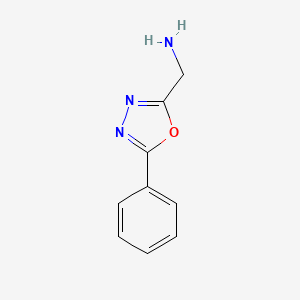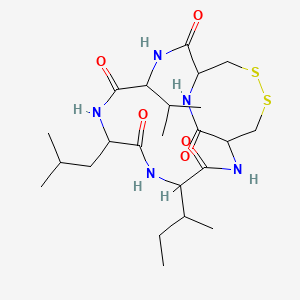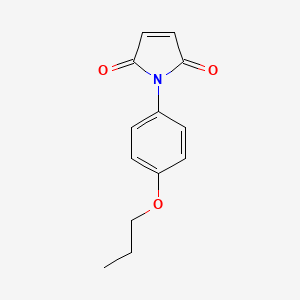![molecular formula C8H4ClNO3 B1361231 5-Chlor-1H-benzo[d][1,3]oxazin-2,4-dion CAS No. 20829-96-3](/img/structure/B1361231.png)
5-Chlor-1H-benzo[d][1,3]oxazin-2,4-dion
Übersicht
Beschreibung
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C8H4ClNO3 and a molecular weight of 197.58 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione can be achieved through several methods:
Cyclization of Anthranilic Acids: This method involves the reaction of anthranilic acids with phosgene, triphosgene, or ethyl chloroformate to form the benzoxazine ring. Due to the high toxicity of phosgene and its analogs, this method is less convenient.
Catalytic Carbonylation of Anilines: This method uses Pd(II)-catalyzed carbonylation of substituted anilines with carbon monoxide.
Transformation of Phthalic Anhydride Derivatives: This method involves the reaction of phthalic anhydrides with trimethylsilyl azide, forming intermediates such as 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate.
Industrial Production Methods
Industrial production methods for 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione typically involve large-scale synthesis using the catalytic carbonylation of anilines due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, which can have different functional groups depending on the reagents used .
Wirkmechanismus
The mechanism of action of 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets and pathways:
Inhibition of Interleukin-1: Benzoxazine derivatives, including 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione, have been found to inhibit interleukin-1, exhibiting immune and anti-inflammatory actions.
Antimicrobial Activity: The compound’s structure allows it to interact with microbial cell membranes, leading to disruption and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: This compound has a similar structure but with a methyl group at the nitrogen position.
Isatoic Anhydride: A parent compound of the benzoxazine family, used as a building block for various heterocyclic structures.
Uniqueness
5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its chloro substitution, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties .
Eigenschaften
IUPAC Name |
5-chloro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGOFAVNIBBNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348611 | |
| Record name | 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-96-3 | |
| Record name | 5-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














